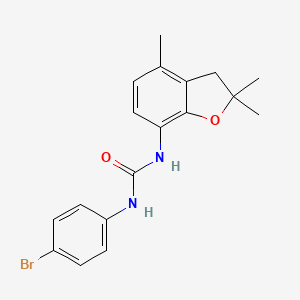
(3,3-Dimethyloxetan-2-yl)methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“(3,3-Dimethyloxetan-2-yl)methanol” is a chemical compound with the CAS Number: 1346262-59-6 . It has a molecular weight of 116.16 and is typically stored at 4 degrees Celsius . The compound is in liquid form .
Molecular Structure Analysis
The molecular formula of “(3,3-Dimethyloxetan-2-yl)methanol” is C6H12O2 . The MDL number is MFCD04973500 .Physical And Chemical Properties Analysis
“(3,3-Dimethyloxetan-2-yl)methanol” is a liquid . It is stored at a temperature of 4 degrees Celsius .Applications De Recherche Scientifique
1. Synthesis of Dimethyl Ether from Syngas
(Peláez, Marín, & Ordóñez, 2017) explored using a methanol synthesis catalyst (CuO/ZnO/Al2O3) and acid catalysts (γ-Al2O3) for the one-step formation of dimethyl ether from syngas. The study focused on optimizing catalytic system composition and conditions, contributing to developing a kinetic model for this reaction.
2. Novel Electrochemical Route to Cleaner Fuel
(Cassone et al., 2017) presented a computational study based on ab initio Molecular Dynamics, suggesting a novel synthesis route for methanol dehydration, leading to dimethyl ether synthesis through strong electric fields. This indicates a new potential method for environmentally friendly fuel production.
3. Methanol Dehydration over Nano γ-Al2O3 Catalyst
(Alamolhoda, Kazemeini, Zaherian, & Zakerinasab, 2012) focused on nano γ-Al2O3 catalysts for methanol dehydration in a slurry batch reactor, contributing to indirect synthesis of dimethyl ether (DME). The study investigated key parameters influencing methanol conversion and catalyst stability.
4. Synthesis of Functionalized Spiro[indoline-3,3′-pyrrolizines]
(Zhu et al., 2020) conducted 1,3-dipolar cycloaddition reactions of dimethyl hex-2-en-4-ynedioate with azomethine ylides derived from l-proline and various isatins in methanol, resulting in functionalized spiro[indoline-3,3′-pyrrolizines]. This highlights the use of methanol in complex organic synthesis.
5. Methanol Utilization for Hydrogen Generation
(Dalena et al., 2018) provided an overview on methanol utilization as an energy carrier for hydrogen production. The study includes methods like steam and autothermal reforming, methanol decomposition, and methanol–water electrolysis reactions.
Safety and Hazards
The safety information for “(3,3-Dimethyloxetan-2-yl)methanol” includes several hazard statements: H226, H315, H319, H335 . These statements indicate that the compound is flammable and can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding heat, sparks, open flames, and hot surfaces .
Propriétés
IUPAC Name |
(3,3-dimethyloxetan-2-yl)methanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O2/c1-6(2)4-8-5(6)3-7/h5,7H,3-4H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRGZEWCTGRLQTQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COC1CO)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
116.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3,3-Dimethyloxetan-2-yl)methanol | |
CAS RN |
1346262-59-6 |
Source


|
| Record name | (3,3-dimethyloxetan-2-yl)methanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

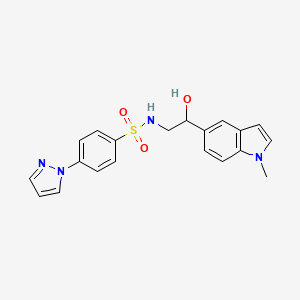
![Ethyl 2-{[(2-cyano-4,5-dimethoxyanilino)carbothioyl]amino}acetate](/img/structure/B2472661.png)
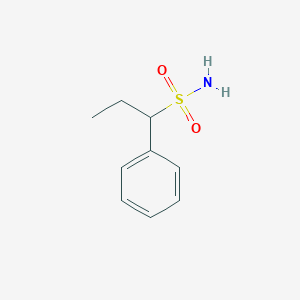
![[1-(4-Fluorophenyl)cyclopropyl]-[3-(3-fluoropyridin-4-yl)oxypyrrolidin-1-yl]methanone](/img/structure/B2472664.png)

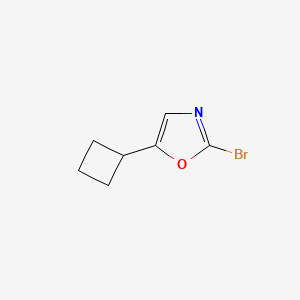

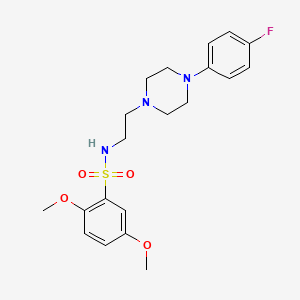

![N1-(benzo[d][1,3]dioxol-5-yl)-N2-(benzo[d]thiazol-2-yl)oxalamide](/img/structure/B2472674.png)
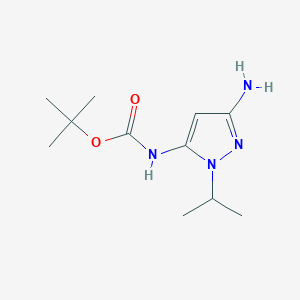
![N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)-N-(furan-2-ylmethyl)-3-methylisoxazole-5-carboxamide](/img/structure/B2472679.png)

